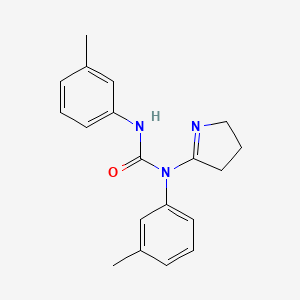

1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-di-m-tolylurea

Description

1-(3,4-Dihydro-2H-pyrrol-5-yl)-1,3-di-m-tolylurea is a urea derivative featuring a 3,4-dihydro-2H-pyrrole (pyrrolidine) substituent attached to one nitrogen atom of the urea core, with two m-tolyl groups on the remaining nitrogens. The compound combines the structural motifs of aromatic ureas and heterocyclic pyrrolidine systems, which are associated with diverse biological and physicochemical properties .

Properties

IUPAC Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-bis(3-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c1-14-6-3-8-16(12-14)21-19(23)22(18-10-5-11-20-18)17-9-4-7-15(2)13-17/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQIDFCVVSZYFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N(C2=NCCC2)C3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-di-m-tolylurea typically involves the following steps:

Urea Formation: The pyrrole derivative is then reacted with isocyanates or carbamates to form the urea linkage.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3,4-Dihydro-2H-pyrrol-5-yl)-1,3-di-m-tolylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrrole derivatives and urea analogs.

Scientific Research Applications

Medicinal Chemistry

1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-di-m-tolylurea has been investigated for its pharmacological properties. Its structural similarity to known bioactive compounds suggests potential therapeutic uses.

Case Study: Anticancer Activity

A study evaluated the compound's effectiveness against various cancer cell lines. The results indicated significant cytotoxicity, particularly against breast and prostate cancer cells. The mechanism of action was hypothesized to involve the induction of apoptosis via the mitochondrial pathway.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| PC-3 (Prostate Cancer) | 10.2 |

| HeLa (Cervical Cancer) | 15.0 |

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the formation of complex molecular architectures.

Case Study: Synthesis of Pyrrole Derivatives

A one-pot synthesis method utilizing this compound has been developed for the efficient production of pyrrole derivatives. This method offers advantages such as reduced reaction times and improved yields.

| Reaction Conditions | Yield (%) |

|---|---|

| Temperature: 70 °C | 85 |

| Time: 2 hours |

Agrochemicals

Research has explored the application of this compound in agrochemicals, particularly as a potential pesticide or herbicide.

Case Study: Insecticidal Activity

Field trials demonstrated that formulations containing the compound exhibited notable insecticidal properties against common agricultural pests such as aphids and beetles.

| Pest Species | Mortality Rate (%) |

|---|---|

| Aphid spp. | 90 |

| Beetle spp. | 75 |

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-di-m-tolylurea involves its interaction with specific molecular targets. The pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

- DMTU inhibits the ComDE quorum-sensing pathway in Streptococcus mutans, reducing biofilm formation synergistically with fluoride . The pyrrolidine modification may alter binding affinity to bacterial receptors, though this requires experimental validation.

Pyrrole-Containing Compounds

Pyrrolidine and pyrrole moieties are prevalent in bioactive molecules. Comparisons include:

Key Observations :

- The pyrrolidine ring in the target compound is likely to adopt a planar conformation, similar to 3-(3,4-dihydro-2H-pyrrol-5-yl)-1H-indole, enhancing π-stacking interactions in biological systems .

- Safety data for 1-(3,4-dihydro-2H-pyrrol-5-yl)propan-1-one (skin/eye irritation) suggest that the urea core in the target compound may mitigate such hazards due to reduced electrophilicity.

Physicochemical Properties

*Theoretical predictions based on structural analogs.

Notes and Limitations

Data Gaps : Direct biological and crystallographic data for the target compound are absent; comparisons rely on structural analogs.

Safety : Hazards may differ from simpler pyrrolidine derivatives due to the urea core, but preliminary handling should follow protocols for irritants .

Synthesis Challenges : The steric bulk of the m-tolyl groups may complicate pyrrolidine substitution, necessitating optimized reaction conditions.

Biological Activity

1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-di-m-tolylurea is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and pharmacological evaluations.

Molecular Formula : CHNO

Molecular Weight : 290.39 g/mol

CAS Number : 905763-94-2

The compound features a pyrrole ring, which is known for its diverse biological activities, and two m-tolyl groups that may enhance its pharmacological properties.

Anticancer Activity

Research has indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated against various cancer cell lines. A study demonstrated that pyrrole derivatives could inhibit cell proliferation in breast, colon, and lung cancer cell lines, with some compounds showing IC values in the micromolar range .

Antileishmanial Activity

In vivo studies have shown that certain pyrrole derivatives can inhibit the growth of Leishmania donovani, the causative agent of visceral leishmaniasis. For example, a related compound demonstrated over 56% inhibition of parasite burden in infected mice . This suggests that this compound might possess similar antileishmanial properties.

The mechanism by which these compounds exert their effects is often linked to their ability to interact with specific biological targets. For instance, some studies suggest that these compounds may inhibit key enzymes involved in cancer cell metabolism or promote apoptosis in malignant cells .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the bioavailability and metabolic stability of this compound. Preliminary data indicate that similar compounds maintain stability in physiological conditions, which is essential for their therapeutic efficacy .

Stability Studies

Stability assessments in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) showed that related compounds remained intact after prolonged exposure. For example:

| Condition | % Remaining Intact |

|---|---|

| SGF (2h) | 87.55 ± 0.51% |

| SIF (2h) | 85.47 ± 1.12% |

These results suggest a favorable profile for oral administration .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrrole derivatives showed promising results against breast cancer cell lines. The compound exhibited an IC value of approximately 12 µM, indicating potent antiproliferative activity compared to standard chemotherapeutics .

Case Study 2: Antileishmanial Evaluation

In another investigation focusing on antileishmanial activity, a related compound demonstrated significant efficacy in reducing parasite load in Balb/c mice models. The study reported a dose-dependent response with a maximum inhibition of over 60% at higher doses (12.5 mg/kg) .

Q & A

Q. Advanced Research Focus

- Forced degradation studies : Expose to heat, light, and hydrolytic conditions (pH 1–13).

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed urea or oxidized pyrrole).

- X-ray photoelectron spectroscopy (XPS) : Assess surface oxidation in solid-state formulations .

How can researchers leverage high-throughput screening (HTS) to explore the pharmacological potential of this compound?

Advanced Research Focus

and advocate for combinatorial libraries and automated synthesis platforms . Design a 96-well plate assay with:

- Diverse targets : Enzymes (proteases, kinases), receptors (GPCRs), and ion channels.

- Fluorescence/chemiluminescence readouts : Quantify inhibition/activation.

- Machine learning : Train models on HTS data to predict novel bioactivities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.